N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Description
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide: is a synthetic organic compound that features a thiazole ring and a pyrazole ring These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4OS/c1-10-15(12(3)21(7)19-10)8-9-16(22)20(6)13(4)17-11(2)18-14(5)23-17/h13H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJIGICNYVKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N(C)C(=O)CCC2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiosemicarbazide with an appropriate α-haloketone under reflux conditions in a polar solvent like ethanol.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting 1,3,5-trimethylpyrazole with an appropriate aldehyde or ketone in the presence of a base such as sodium ethoxide.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound’s structure suggests potential as an enzyme inhibitor, particularly for enzymes that interact with thiazole or pyrazole rings.
Medicine:
Drug Development: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the known activities of thiazole and pyrazole derivatives.
Industry:
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that have binding sites compatible with the thiazole and pyrazole rings.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, or cancer cell proliferation by inhibiting key enzymes or receptors.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole are known for their biological activities.
Pyrazole Derivatives: Compounds like celecoxib (a COX-2 inhibitor) and pyrazole-based antifungal agents.
Uniqueness:
Structural Uniqueness: The combination of thiazole and pyrazole rings in a single molecule is relatively rare, providing a unique scaffold for drug development.
Biological Activity: The compound’s unique structure may confer distinct biological activities not observed in other thiazole or pyrazole derivatives.
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